Acridine 3-Methoxy Substitution Alters P-Glycoprotein-Mediated Cross-Resistance Profile vs. Amsacrine (m-AMSA)
In a head-to-head study of amsacrine and seven analogs in human leukemic cell lines, compounds bearing substituents at position 3 of the acridine ring exhibited markedly higher cross-resistance in P-glycoprotein (Pgp)-expressing CEM/VLB100 cells (9.9- to 16.2-fold resistance) compared to amsacrine itself (0.5- to 2.8-fold) [1]. This pattern is attributed to the substantial decrease in lipophilicity conferred by 3-substituents containing ionizable groups at physiological pH, which alters recognition by the Pgp efflux transporter [1]. The target compound, carrying a 3-methoxy substituent on the acridine ring, is predicted to exhibit altered Pgp substrate recognition relative to amsacrine, making it a useful comparator for dissecting transporter-mediated resistance mechanisms in the 9-anilinoacridine class.
| Evidence Dimension | Fold resistance in Pgp-expressing CEM/VLB100 cells vs. parental CCRF-CEM cells (48-hr growth inhibition assay) |
|---|---|
| Target Compound Data | Predicted to fall within the 3-substituted acridine range of 9.9- to 16.2-fold based on class-level SAR (data not available for this exact compound) |
| Comparator Or Baseline | Amsacrine (m-AMSA, unsubstituted acridine): 0.5- to 2.8-fold resistance |
| Quantified Difference | Class-level inference: 3-substituted acridine analogs show approximately 3.5- to 32-fold higher Pgp-mediated cross-resistance than amsacrine |
| Conditions | Human leukemic CCRF-CEM cell line and its Pgp-overexpressing derivative CEM/VLB100; 48-hr growth inhibition; Granzen et al. 1992 |
Why This Matters
This differential resistance profile is critical when selecting a 9-anilinoacridine for studies involving MDR1/Pgp-expressing models, as resistance magnitude can differ by more than an order of magnitude based solely on acridine substitution pattern.
- [1] Granzen B, Graves DE, Baguley BC, Danks MK, Beck WT. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein. Oncology Research. 1992;4(11-12):489-496. View Source
